3-Bromothiophene-2-carbonyl isothiocyanate

Vue d'ensemble

Description

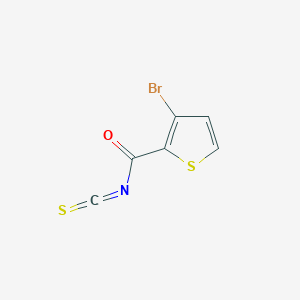

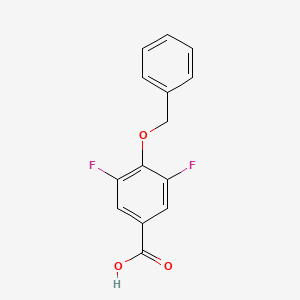

3-Bromothiophene-2-carbonyl isothiocyanate is a chemical compound with the CAS Number: 1339908-68-7 . Its molecular weight is 248.12 and its IUPAC name is 3-bromo-2-thiophenecarbonyl isothiocyanate .

Molecular Structure Analysis

The InChI code for 3-Bromothiophene-2-carbonyl isothiocyanate is 1S/C6H2BrNOS2/c7-4-1-2-11-5 (4)6 (9)8-3-10/h1-2H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromothiophene-2-carbonyl isothiocyanate include a molecular weight of 248.12 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Palladium-Catalyzed Homocoupling and Cross-Coupling

Palladium-catalyzed C-H homocoupling of bromothiophenes has been utilized in the synthesis of oligothiophenes with well-defined structures, demonstrating the compound's utility in constructing oligomeric and polymeric systems. This method enables the preparation of oligothiophenes bearing terminal C-Br bonds, which are amenable to further transformations, showcasing the compound's role in enabling versatile synthetic routes for conjugated materials (Takahashi et al., 2006).

Synthesis of N-functionalized Dithieno[3,2-b:2',3'-d]pyrroles

A general synthetic route using 3-bromothiophene derivatives has been developed for the preparation of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles, crucial building blocks for new conjugated polymeric systems. This method involves palladium-catalyzed amination followed by a one-pot bromination/cyclization process, demonstrating the compound's importance in the synthesis of advanced electronic and photonic materials (Ogawa & Rasmussen, 2003).

Surface Functionalization of Nanoparticles

The synthesis and application of bromothiophene derivatives in the surface functionalization of semiconductor and metal nanoparticles have been explored. These derivatives, when modified to contain the chelating carbodithioate group, prove effective in attaching to various surfaces, indicating their utility in materials chemistry for the modification and stabilization of nanoscale materials (Querner et al., 2006).

Development of Conducting Polymers

The application of 3-bromothiophene in the development of conducting polymers has been demonstrated, particularly in the synthesis of polythiophenes with varied morphologies and electrical properties. This research underscores the role of bromothiophene derivatives in the fabrication of materials with potential applications in electronics and optoelectronics (Massoumi et al., 2014).

Electrochemical Synthesis and Functionalization

Bromothiophene derivatives have been used in electrochemical synthesis processes to construct conjugated systems with specific functionalities. These methodologies highlight the compound's utility in creating materials with tailored electronic properties, relevant for organic electronics and sensor technologies (Durandetti et al., 1997).

Propriétés

IUPAC Name |

3-bromothiophene-2-carbonyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrNOS2/c7-4-1-2-11-5(4)6(9)8-3-10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQECXOBHUFFGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrNOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromothiophene-2-carbonyl isothiocyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine](/img/structure/B1529346.png)

![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)

![2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B1529355.png)

![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)

![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)

![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)